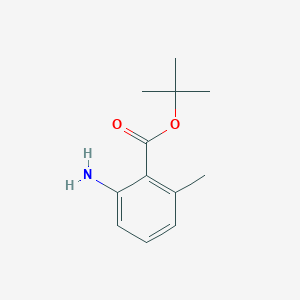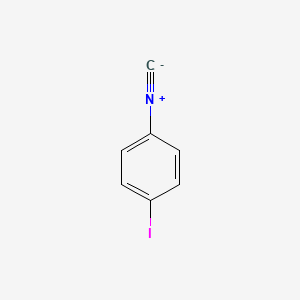
1-Iodo-4-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-isocyanobenzene, also known as para-iodophenyl isocyanate, is an organic compound with the molecular formula C₇H₄IN. It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring at the para positions.
Méthodes De Préparation
The synthesis of 1-iodo-4-isocyanobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Iodo-4-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-iodo-4-isocyanobenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isocyanide group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved depend on the specific reaction and conditions, but generally, the compound acts as an electrophile in substitution reactions and can form stable intermediates during the reaction process .
Comparaison Avec Des Composés Similaires
1-Iodo-4-isocyanobenzene can be compared with other similar compounds such as:
4-Iodoaniline: Similar in structure but with an amino group instead of an isocyanide group.
4-Iodophenol: Contains a hydroxyl group instead of an isocyanide group.
4-Iodobenzonitrile: Features a nitrile group in place of the isocyanide group.
These compounds share some reactivity patterns due to the presence of the iodine atom but differ in their specific chemical properties and applications. The isocyanide group in this compound provides unique reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
66885-67-4 |
|---|---|
Formule moléculaire |
C7H4IN |
Poids moléculaire |
229.02 g/mol |
Nom IUPAC |
1-iodo-4-isocyanobenzene |
InChI |
InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H |
Clé InChI |
FAOVWAGYQZDYSS-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



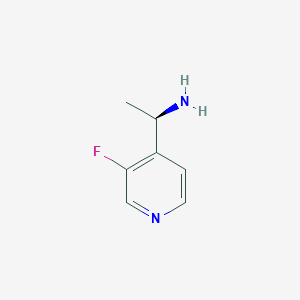
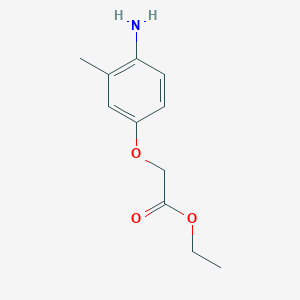
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)
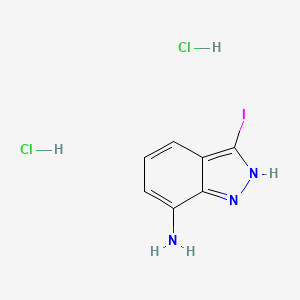
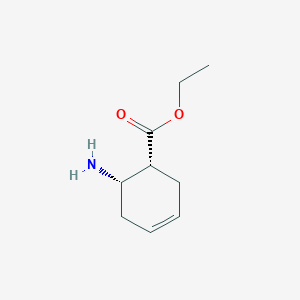
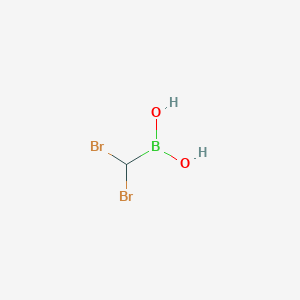
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
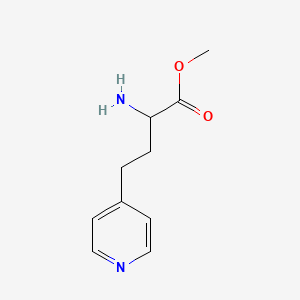
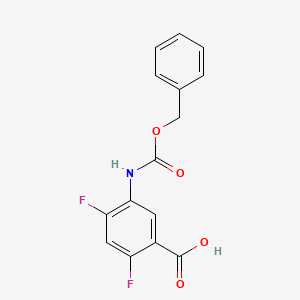
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
